molecular formula C17H15ClN2O3 B14454191 Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester CAS No. 77420-87-2

Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester

Cat. No.: B14454191
CAS No.: 77420-87-2
M. Wt: 330.8 g/mol
InChI Key: FRBWMWHHSRZABQ-UHFFFAOYSA-N
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Description

Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a class of compounds known for their applications in various fields, including medicinal chemistry and molecular biology. This compound is particularly noted for its potential use in nucleic acid staining and as a fluorescent probe .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves the reaction of 6-chloro-2-methoxy-9-acridinecarboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, making it useful for staining and visualization purposes. The molecular targets include the nucleic acid bases, and the pathways involved are related to the binding and stabilization of the nucleic acid structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

77420-87-2

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetate

InChI

InChI=1S/C17H15ClN2O3/c1-22-11-4-6-14-13(8-11)17(19-9-16(21)23-2)12-5-3-10(18)7-15(12)20-14/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

FRBWMWHHSRZABQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)OC

Origin of Product

United States

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